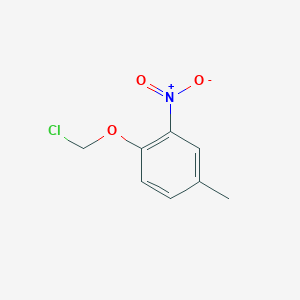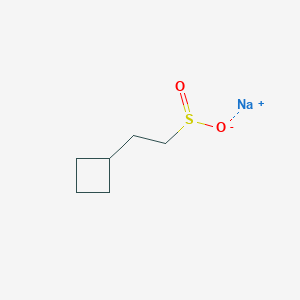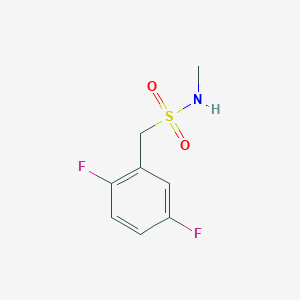![molecular formula C12H12N2OS2 B13194448 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple functional groups, including an aminoethoxy group, a methyl group, and two sulfur atoms within its tricyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene typically involves multi-step organic reactions. One common approach is to start with a suitable tricyclic precursor, which is then functionalized through a series of reactions. These reactions may include:
Nucleophilic substitution: Introduction of the aminoethoxy group through nucleophilic substitution reactions.
Oxidation and reduction: Adjusting the oxidation state of sulfur atoms within the tricyclic structure.
Cyclization: Formation of the tricyclic framework through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as chromatography to isolate the desired product.
Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atoms.
Substitution: The aminoethoxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene involves its interaction with specific molecular targets. These interactions may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cellular processes such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[7.3.0.0(2.6)]dodecane: A similar tricyclic compound with different functional groups.
Dodecane: A simpler hydrocarbon with a linear structure.
3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaene-7,8-diol: A related compound with additional hydroxyl groups.
Uniqueness
8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7300,2,6]dodeca-1,3,6,8,10-pentaene is unique due to its specific combination of functional groups and tricyclic structure
Propiedades
Fórmula molecular |
C12H12N2OS2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethanamine |
InChI |
InChI=1S/C12H12N2OS2/c1-7-14-11-10(17-7)6-9(15-4-3-13)8-2-5-16-12(8)11/h2,5-6H,3-4,13H2,1H3 |
Clave InChI |
BAGIVGWNCITZHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


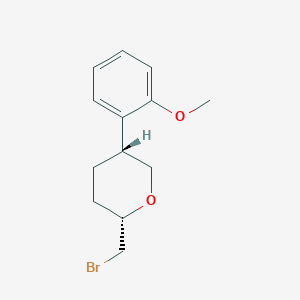
![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)

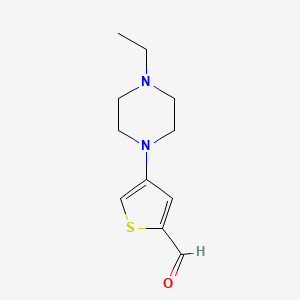
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
